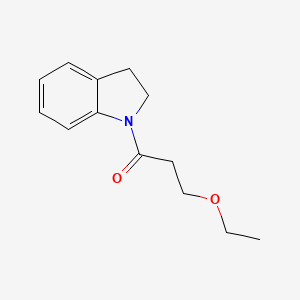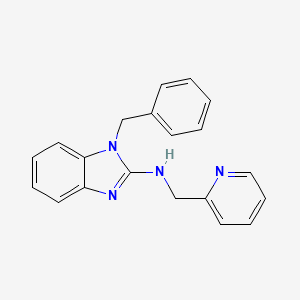
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTMQ, is a chemical compound that has been studied for its potential therapeutic applications. CTMQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activation of several signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. In animal models of neurodegenerative diseases, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to protect against neuronal damage and improve motor function. In infectious disease models, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
One advantage of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its wide range of biological activities, which make it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and bioavailability, which could increase its potential as a therapeutic agent. Another area of interest is the investigation of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone's effects on other disease processes, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential interactions with other drugs.
科学的研究の応用
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In infectious disease research, 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
特性
IUPAC Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUUEHJZLSHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-methyl-3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4191161.png)

![4-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4191170.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4191171.png)
![ethyl 1-{[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4191175.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4191184.png)
![4-(5-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4191206.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191214.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4191222.png)
![2-[(3-{[(1-naphthyloxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4191229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4191231.png)

![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)